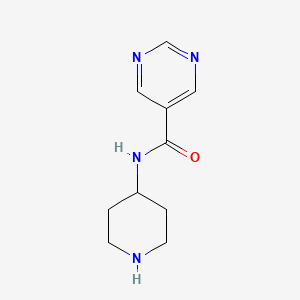

N-(4-Piperidyl)pyrimidine-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Piperidyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Properties

N-(4-Piperidyl)pyrimidine-5-carboxamide and its derivatives have been studied for their ability to inhibit specific biological pathways, particularly those involving tyrosine kinases such as Syk (spleen tyrosine kinase). This inhibition is significant in the context of treating diseases associated with aberrant signaling pathways, including various cancers and inflammatory conditions.

1.1. Anti-Cancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit anti-cancer properties by targeting various cancer cell lines. For example, compounds derived from this structure have shown promising results in inhibiting cell proliferation in breast cancer models. The inhibition of Syk has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .

1.2. Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has demonstrated that this compound can suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators of inflammation. In vitro studies have reported IC50 values comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent for inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of this compound is essential for optimizing its pharmacological properties. The compound can be synthesized through various methods involving the reaction of piperidine derivatives with pyrimidine-5-carboxylic acid derivatives.

2.1. Synthesis Pathways

The synthesis typically involves:

- Step 1: Formation of the pyrimidine ring.

- Step 2: Introduction of the piperidine moiety via nucleophilic substitution.

- Step 3: Functional group modifications to enhance bioactivity.

These synthetic routes allow for the development of analogs with improved potency and selectivity against specific biological targets .

Case Studies and Clinical Applications

Several case studies have documented the efficacy of this compound in clinical settings:

3.1. Cancer Treatment Trials

A notable case study involved a clinical trial assessing the efficacy of a related pyrimidine derivative in patients with advanced breast cancer. The trial reported significant tumor reduction in a subset of patients, leading to further investigations into its mechanism and optimal dosing strategies .

3.2. Inflammatory Disease Management

Another study focused on patients with chronic inflammatory conditions treated with an this compound derivative. Results indicated a marked decrease in inflammatory markers alongside improvements in patient-reported outcomes, suggesting its potential as a novel treatment option for conditions like rheumatoid arthritis .

Data Summary Table

化学反应分析

Amidation Reactions

The carboxamide group is critical for biological activity. Methods include:

-

Activation with Cyanuric Fluoride : Carboxylic acids react with amines using cyanuric fluoride (Cl₃C₃N₃O₃) in acetonitrile, yielding carboxamides in >80% purity .

-

NMI-SO₂Cl₂-Mediated Amidation : N-Methylimidazole (NMI) and sulfuryl chloride (SO₂Cl₂) form a reactive intermediate for efficient amide bond formation .

-

Combine carboxylic acid (4a ), NMI, and SO₂Cl₂ in MeCN.

-

Add amine (5a–i ) to generate chlorosulfonic anhydride intermediate.

-

Nucleophilic attack by amine yields N-substituted carboxamides (6 ).

Efficiency :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Cyanuric Fluoride | 75–90 | 80–100 |

| NMI-SO₂Cl₂ | 85–95 | ≥95 |

Reductive Amination

Piperidine derivatives are introduced via reductive amination of aldehydes (e.g., 47 ) with amines like 2-(4-piperidyl)-2-propanol. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent .

Suzuki-Miyaura Coupling

Aryl boronic acids react with halogenated pyrimidines (e.g., 19 ) under Pd catalysis to install aryl/heteroaryl groups, enhancing structural diversity .

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 80°C

Biological Activity-Driven Modifications

Modifications at the piperidine and pyrimidine rings impact pharmacokinetics and target binding:

-

PKB/Akt Inhibition : 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides show nanomolar IC₅₀ values against protein kinase B (PKB) .

-

Selectivity Enhancement : Substituents at the 2-position of pyrimidine (e.g., N-methylpiperazine) improve ERK5 inhibition (6-fold potency increase) .

Structure-Activity Relationship (SAR) Highlights :

Degradation and Stability

属性

分子式 |

C10H14N4O |

|---|---|

分子量 |

206.24 g/mol |

IUPAC 名称 |

N-piperidin-4-ylpyrimidine-5-carboxamide |

InChI |

InChI=1S/C10H14N4O/c15-10(8-5-12-7-13-6-8)14-9-1-3-11-4-2-9/h5-7,9,11H,1-4H2,(H,14,15) |

InChI 键 |

MKJIGLPSPYFQOF-UHFFFAOYSA-N |

规范 SMILES |

C1CNCCC1NC(=O)C2=CN=CN=C2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。